molecular formula C15H14N2O3S B8390700 Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B8390700
M. Wt: 302.4 g/mol
InChI Key: OERVEELJALPILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-benzoyl-2-(methylthio)pyrimidine-5-carboxylate

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 4-benzoyl-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H14N2O3S/c1-3-20-14(19)11-9-16-15(21-2)17-12(11)13(18)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

OERVEELJALPILD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)C2=CC=CC=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−78° C.) freshly-prepared solution of lithium diisopropylamide (2.62 mmol) in THF (5 mL) was added a solution of 2-phenyl-2-(trimethylsilyloxy)acetonitrile (0.5 ml, 2.382 mmol) in THF (4 mL). The solution was stirred for 2 hours, and a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (554 mg, 2.382 mmol) in THF (3 mL) was added dropwise. The cold bath was removed, and the reaction warmed to room temperature. The reaction mixture was quenched by the addition of saturated sodium bicarbonate solution (15 mL) and ethyl acetate (15 mL). The layers were separated, and the aqueous extracted with addition ethyl acetate. The combined organics were dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was dissolved in THF (15 mL), and a solution of tetrabutyl ammonium fluoride (3.0 mmol, 3.0 mL, 1 M in THF) was added. The reaction mixture was stirred for 1 hour, and quenched by the addition of saturated sodium bicarbonate solution (15 mL) and ethyl acetate (15 mL). The layers were separated, and the aqueous layer extracted with addition ethyl acetate. The combined organics were dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with a gradient of hexane to 30% ethyl acetate in hexane, to give the title compound. MS ESI(+) m/z 302.9 [M+H]+.
Quantity
2.62 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
554 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

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